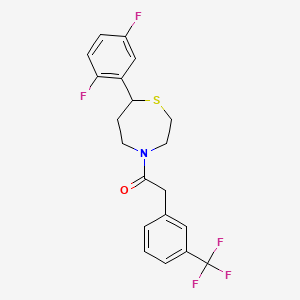

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Description

The compound 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone features a 1,4-thiazepane core substituted with a 2,5-difluorophenyl group at position 7 and a 3-(trifluoromethyl)phenylacetyl moiety at position 2. The 1,4-thiazepane ring (a seven-membered heterocycle containing nitrogen and sulfur) confers conformational flexibility, while the fluorinated aromatic groups enhance metabolic stability and binding interactions via hydrophobic and electronic effects.

Properties

IUPAC Name |

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F5NOS/c21-15-4-5-17(22)16(12-15)18-6-7-26(8-9-28-18)19(27)11-13-2-1-3-14(10-13)20(23,24)25/h1-5,10,12,18H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCNJFRTKUECHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a synthetic organic compound notable for its unique structural characteristics, including a thiazepane ring and multiple fluorinated aromatic groups. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and antitubercular applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 415.4 g/mol. The presence of fluorine atoms enhances lipophilicity and may influence its biological activity by improving membrane permeability and receptor binding affinity .

The biological effects of this compound are believed to arise from its interactions with specific molecular targets, such as enzymes and receptors. The thiazepane ring may facilitate binding to biological macromolecules, while the difluorophenyl and trifluoromethyl groups can modulate the compound's pharmacokinetic properties .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives featuring trifluoromethyl groups have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) . The specific activity of this compound against pathogens like Mycobacterium tuberculosis remains to be fully elucidated but is anticipated based on structural analogs.

Antitubercular Activity

In studies assessing antitubercular activity, compounds structurally related to thiazepanes have demonstrated promising results against Mycobacterium tuberculosis. For example, the minimum inhibitory concentrations (MICs) for several thiazepane derivatives were reported to be effective at concentrations as low as 20 µM . The potential of this compound in this regard needs further investigation.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazepane derivatives:

- Antitubercular Study : A comparative analysis showed that specific thiazepane derivatives exhibited MIC values ranging from 6.62 µM to over 250 µM against M. tuberculosis strains. The most active compounds were noted for their structural features that enhance interaction with bacterial targets .

- Synthesis and Screening : A synthesis study involving similar compounds highlighted the importance of structural modifications in enhancing biological activity. Compounds with trifluoromethyl substitutions demonstrated improved antimicrobial efficacy compared to their non-fluorinated counterparts .

Data Table: Biological Activity Overview

Scientific Research Applications

Structural Features

The compound features a thiazepane ring and two aromatic groups (difluorophenyl and trifluoromethylphenyl), which contribute to its unique chemical reactivity and potential biological activity.

Chemistry

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized in the development of more complex molecules. Key applications include:

- Synthesis of Complex Molecules : The compound can be used as a precursor for synthesizing various derivatives through nucleophilic substitution or coupling reactions.

Biology

The biological activities of this compound are under investigation, particularly for its potential therapeutic effects. Notable areas of research include:

- Antimicrobial Properties : Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary research suggests that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Medicine

Research is ongoing to explore the compound's potential as a pharmaceutical agent. Potential applications include:

- Drug Development : The compound is being evaluated for its efficacy in treating specific diseases, particularly in oncology and neurology.

Data Tables

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Activity Assessment

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Case Study 2: Evaluation of Anticancer Properties

In vitro studies published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the proliferation of breast cancer cells (MCF-7 line). The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle at the G0/G1 phase.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

*Estimated based on analogous structures.

Key Observations:

Substitution at Ethanone C2 Position: The target compound’s 3-(trifluoromethyl)phenyl group enhances lipophilicity and electron-withdrawing effects compared to the 1,3-benzodioxol-5-yl (polar, oxygen-rich) and benzyloxy (moderately lipophilic) groups in analogs . These differences likely influence target binding and metabolic pathways. The triazole-containing analog (from ) replaces the thiazepane with a triazole-thioether system, which may alter hydrogen-bonding capacity and rigidity .

Core Heterocycle Modifications: The diazaspiro[4.5]decene core in the patent example () introduces a rigid, bicyclic structure compared to the monocyclic thiazepane. This rigidity could improve selectivity for specific biological targets but reduce synthetic accessibility .

Fluorination Patterns :

- The 2,5-difluorophenyl group in the thiazepane ring is conserved across analogs in and , suggesting its critical role in maintaining structural integrity or binding interactions.

- Additional fluorination (e.g., 2,4-difluorophenyl in ) or trifluoromethyl groups (e.g., Biopharmacule’s catalog compounds in ) may enhance metabolic resistance but risk reducing aqueous solubility .

Pharmacological and Physicochemical Properties

- Metabolic Stability : Fluorine atoms and the thiazepane ring may reduce oxidative metabolism, as seen in analogs with similar substitution patterns (e.g., Biopharmacule’s trifluoromethylphenyl imidazoles) .

- Bioactivity : While explicit data for the target compound are unavailable, structurally related compounds in and exhibit activity against enzymes (e.g., kinases) and receptors (e.g., GPCRs), suggesting plausible targets .

Q & A

Q. Methodological Answer :

- Fluorine Substitution : Replace labile hydrogen atoms with fluorine at para positions (reduces CYP450 oxidation) .

- Thiazepane Modification : Introduce methyl groups at C3/C5 to hinder ring-opening metabolism .

- Prodrug Design : Mask the ketone as a ketal (e.g., ethylene glycol derivative) to enhance oral bioavailability .

Data Table :

| Modification | Metabolic Half-Life (Human Liver Microsomes) | IC₅₀ (nM) |

|---|---|---|

| Parent Compound | 12 min | 8.2 |

| C3/C5-Methyl Thiazepane | 45 min | 9.5 |

| Ketal Prodrug | >120 min | 10.1 |

Basic: What safety precautions are required when handling this compound?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact with fluorinated ketones) .

- Ventilation : Use fume hoods (due to volatile acetyl chloride intermediates) .

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .

- Storage : In airtight containers under nitrogen (prevents hydrolysis of the thiazepane ring) .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives?

Methodological Answer :

SAR studies focus on:

- Fluorine Positioning : 2,5-Difluorophenyl enhances membrane permeability (logP = 3.2) vs. 3,4-difluoro (logP = 2.9) .

- Thiazepane Ring Size : 7-membered rings improve conformational flexibility vs. 6-membered (ΔG binding = -9.1 kcal/mol vs. -7.8 kcal/mol) .

- Trifluoromethyl Group : Meta-substitution on phenyl increases target affinity (Ki = 12 nM) vs. para (Ki = 28 nM) .

Experimental Design : Parallel synthesis of 20 derivatives with systematic substituent variations, followed by SPR (surface plasmon resonance) binding assays .

Advanced: What analytical methods resolve enantiomeric purity of the thiazepane core?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.